molecular formula C17H27ClN2O B12730934 1H-Azepine-1-acetamide, hexahydro-N-(2,4,6-trimethylphenyl)-, monohydrochloride CAS No. 118564-51-5

1H-Azepine-1-acetamide, hexahydro-N-(2,4,6-trimethylphenyl)-, monohydrochloride

Katalognummer: B12730934
CAS-Nummer: 118564-51-5
Molekulargewicht: 310.9 g/mol
InChI-Schlüssel: LUWMGRDFLACVSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Azepine-1-acetamide, hexahydro-N-(2,4,6-trimethylphenyl)-, monohydrochloride is a chemical compound with the molecular formula C17H26N2O·HCl.

Vorbereitungsmethoden

The synthesis of 1H-Azepine-1-acetamide, hexahydro-N-(2,4,6-trimethylphenyl)-, monohydrochloride involves several steps. The synthetic routes typically include the reaction of azepine derivatives with acetamide and trimethylphenyl groups under controlled conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

1H-Azepine-1-acetamide, hexahydro-N-(2,4,6-trimethylphenyl)-, monohydrochloride undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1H-Azepine-1-acetamide, hexahydro-N-(2,4,6-trimethylphenyl)-, monohydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 1H-Azepine-1-acetamide, hexahydro-N-(2,4,6-trimethylphenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

1H-Azepine-1-acetamide, hexahydro-N-(2,4,6-trimethylphenyl)-, monohydrochloride can be compared with other similar compounds, such as:

    1H-Azepine-1-acetamide derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their properties and applications.

    Hexahydro-N-(2,4,6-trimethylphenyl) derivatives:

Eigenschaften

CAS-Nummer

118564-51-5

Molekularformel

C17H27ClN2O

Molekulargewicht

310.9 g/mol

IUPAC-Name

2-(azepan-1-yl)-N-(2,4,6-trimethylphenyl)acetamide;hydrochloride

InChI

InChI=1S/C17H26N2O.ClH/c1-13-10-14(2)17(15(3)11-13)18-16(20)12-19-8-6-4-5-7-9-19;/h10-11H,4-9,12H2,1-3H3,(H,18,20);1H

InChI-Schlüssel

LUWMGRDFLACVSV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2CCCCCC2)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.